molecular formula C17H16F3NO2S B2985869 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396869-04-7

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2985869
CAS RN: 1396869-04-7
M. Wt: 355.38
InChI Key: RLQBUCGAFGEOAD-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as CTB or CTB-001, is a novel chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. CTB-001 is a small molecule that belongs to the class of benzamides, and it has been shown to have a unique mechanism of action that makes it an attractive target for drug development.

Mechanism of Action

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001 works by modulating the activity of the sigma-1 receptor, which is a protein that is involved in several cellular processes such as cell survival, neuronal signaling, and inflammation. This compound-001 binds to the sigma-1 receptor and stabilizes its conformation, leading to downstream effects such as the activation of neuroprotective pathways and the inhibition of inflammatory signaling.
Biochemical and Physiological Effects:
This compound-001 has been shown to have several biochemical and physiological effects that make it an attractive candidate for drug development. In addition to its neuroprotective effects, this compound-001 has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. This compound-001 has also been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001 is its unique mechanism of action, which makes it an attractive target for drug development. This compound-001 has also been shown to have low toxicity in animal models, which is a promising sign for its safety profile. However, one of the limitations of this compound-001 is its relatively low potency, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001. One area of interest is in the development of more potent analogs of this compound-001 that can be used as therapeutic agents. Another area of interest is in the exploration of the sigma-1 receptor as a potential target for drug development in other disease areas such as cancer and pain management. Finally, further research is needed to fully understand the mechanism of action of this compound-001 and its downstream effects on cellular signaling pathways.

Synthesis Methods

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001 is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(trifluoromethoxy)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)ethylamine to form the intermediate product, which is then cyclized with cyclopropylamine to form the final product, this compound-001.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001 has been the subject of several scientific studies, and it has been shown to have potential therapeutic applications in a variety of fields. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound-001 has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-14-7-3-12(4-8-14)16(22)21(13-5-6-13)10-9-15-2-1-11-24-15/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQBUCGAFGEOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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